molecular formula C19H21Cl2N3O3 B4568130 2-[(4-tert-butylphenoxy)acetyl]-N-(3,4-dichlorophenyl)hydrazinecarboxamide

2-[(4-tert-butylphenoxy)acetyl]-N-(3,4-dichlorophenyl)hydrazinecarboxamide

Cat. No.: B4568130
M. Wt: 410.3 g/mol
InChI Key: YZYDQNAGDCIDKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-tert-butylphenoxy)acetyl]-N-(3,4-dichlorophenyl)hydrazinecarboxamide is a useful research compound. Its molecular formula is C19H21Cl2N3O3 and its molecular weight is 410.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 409.0959969 g/mol and the complexity rating of the compound is 505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Potential Applications

  • Synthesis of Novel Compounds

    Research on similar compounds involves the synthesis of various derivatives with potential antimicrobial, insecticidal, and biological activities. For instance, studies on phenoxyacetamide derivatives and their efficacy against the cotton leafworm, Spodoptera littoralis, suggest that modifications of the chemical structure could lead to potent insecticidal agents (Rashid et al., 2021).

  • Antimicrobial Activity

    The antimicrobial properties of synthesized compounds containing similar functional groups have been evaluated. For example, compounds with formazan structures derived from certain base compounds have shown moderate activity against bacterial and fungal strains (Sah et al., 2014).

  • Fluorescent Probes for Biological Applications

    The development of fluorescent probes for detecting specific chemical species in biological and water samples demonstrates the versatility of chemically modified hydrazine derivatives. Such compounds can serve as sensitive and selective sensors, indicating potential research applications in environmental monitoring and biological imaging (Zhu et al., 2019).

  • Preparation of Heterocyclic Compounds

    The reactivity of chloroacetylated compounds in synthesizing heterocyclic derivatives with expected biological activity highlights the potential of using specific functional groups for creating new chemical entities with desired properties. These compounds could have applications in drug discovery and development (Braibante et al., 2002).

  • Polymer Synthesis

    Research into the synthesis and properties of aromatic polyamides derived from specific diamines and dicarboxylic acids showcases the application of similar chemical structures in creating high-performance polymers with excellent thermal stability and solubility. Such materials could be useful in various industrial and technological applications (Yang & Chen, 1992).

Properties

IUPAC Name

1-[[2-(4-tert-butylphenoxy)acetyl]amino]-3-(3,4-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N3O3/c1-19(2,3)12-4-7-14(8-5-12)27-11-17(25)23-24-18(26)22-13-6-9-15(20)16(21)10-13/h4-10H,11H2,1-3H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYDQNAGDCIDKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-tert-butylphenoxy)acetyl]-N-(3,4-dichlorophenyl)hydrazinecarboxamide
Reactant of Route 2
Reactant of Route 2
2-[(4-tert-butylphenoxy)acetyl]-N-(3,4-dichlorophenyl)hydrazinecarboxamide
Reactant of Route 3
Reactant of Route 3
2-[(4-tert-butylphenoxy)acetyl]-N-(3,4-dichlorophenyl)hydrazinecarboxamide
Reactant of Route 4
Reactant of Route 4
2-[(4-tert-butylphenoxy)acetyl]-N-(3,4-dichlorophenyl)hydrazinecarboxamide
Reactant of Route 5
Reactant of Route 5
2-[(4-tert-butylphenoxy)acetyl]-N-(3,4-dichlorophenyl)hydrazinecarboxamide
Reactant of Route 6
Reactant of Route 6
2-[(4-tert-butylphenoxy)acetyl]-N-(3,4-dichlorophenyl)hydrazinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.